molecular formula C5H11ClN6O B2783522 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride CAS No. 2377032-53-4

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride

Cat. No.: B2783522
CAS No.: 2377032-53-4
M. Wt: 206.63
InChI Key: SHAXLFQDGYHSFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amination: The resulting tetrazole compound is then subjected to amination to introduce the amino group.

    Amidation: The final step involves amidation to form the propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated tetrazole derivatives.

Scientific Research Applications

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This makes it a valuable tool in drug design and enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride is unique due to its specific combination of the tetrazole ring and the propanamide structure. This combination provides distinct reactivity and binding properties, making it more versatile in various scientific applications compared to its similar compounds.

Properties

IUPAC Name

2-amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O.ClH/c1-11-9-4(8-10-11)2-3(6)5(7)12;/h3H,2,6H2,1H3,(H2,7,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAXLFQDGYHSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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